

Fedratinib indirect treatment comparison meta-analysis

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Compound Focus: Fedratinib

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Efficacy and Safety Profile in Indirect Comparisons

Comparison	Patient Population	Efficacy Outcomes	Safety Outcomes
Fedratinib vs. Momelotinib [1]	JAK inhibitor-naive & JAK inhibitor-experienced MF patients	Not the focus of this analysis	Momelotinib had a lower risk of any-grade and grade 3/4 anemia, diarrhea, nausea, and AEs leading to dose reduction [1].
Fedratinib vs. Pacritinib [2]	MF patients with thrombocytopenia (platelets <100 × 10 ⁹ /L)	Fedratinib was associated with a significantly greater proportion of patients achieving SVR35 (adjusted RR: 1.76) [2].	Not reported in this analysis [2].
Fedratinib vs. Navitoclax + Ruxolitinib [3]	MF patients previously treated with Ruxolitinib	Fedratinib increased the odds of SVR35 (Odds Ratio: 2.19). Symptom response (TSS50) rates were similar (29% vs. 30%) [3].	Not the focus of this analysis [3].

Comparison	Patient Population	Efficacy Outcomes	Safety Outcomes
Fedratinib vs. Best Available Therapy (BAT) [4]	MF patients previously treated with Ruxolitinib (FREEDOM2 trial)	36% of Fedratinib patients achieved SVR35 vs. 6% with BAT. This represents a 30% absolute difference [4].	Higher rates of grade 3+ anemia (9%) and thrombocytopenia (12%) with Fedratinib. GI events were common but mostly low-grade [4].

Methodologies of Key Indirect Comparisons

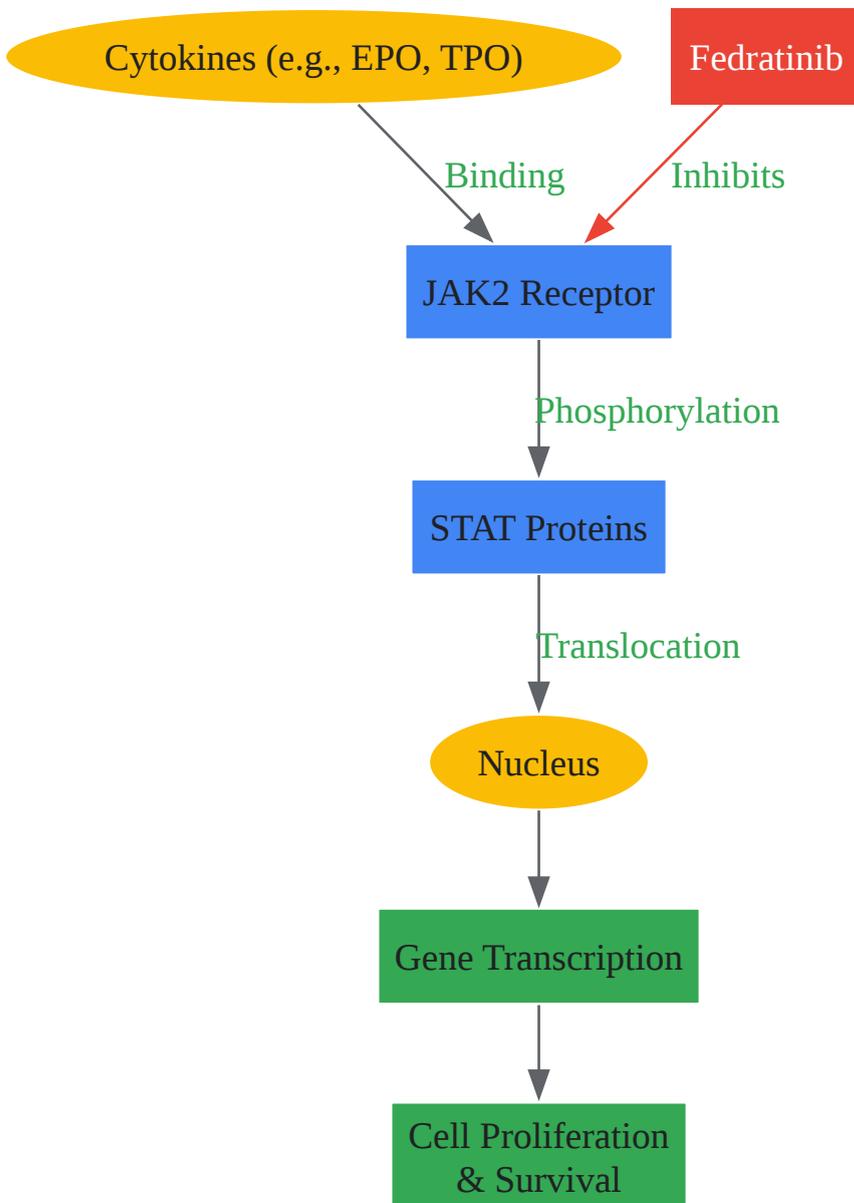
The conclusions from the tables above are derived from sophisticated statistical methods used to compare treatments across different clinical trials.

- **Fedratinib vs. Momelotinib:** This analysis used a **Matching-Adjusted Indirect Comparison (MAIC)**. Individual patient data from Momelotinib trials (SIMPLIFY-1, SIMPLIFY-2, MOMENTUM) were weighted to match the aggregate baseline patient characteristics of **Fedratinib** trials (JAKARTA, JAKARTA-2). This allowed for a balanced comparison of safety outcomes over 24 weeks [1].
- **Fedratinib vs. Pacritinib:** This study employed a **Simulated Treatment Comparison (STC)**. Researchers used individual patient data from **Fedratinib** trials (JAKARTA, JAKARTA-2) and adjusted for mutually reported baseline characteristics (e.g., age, risk status, prior Ruxolitinib exposure) to compare against published summary data from the Pacritinib (PERSIST-2) trial [2].
- **Fedratinib vs. Navitoclax + Ruxolitinib:** Both **MAIC** and **STC** methods were used. A subgroup of patients from the **Fedratinib** JAKARTA-2 trial was matched to the population in the REFINE study (Navitoclax + Ruxolitinib) based on performance status and risk scores to compare spleen response odds [3].

Mechanism of Action and Pharmacokinetics

Understanding **Fedratinib**'s properties is key to interpreting its clinical profile.

- **Mechanism of Action: Fedratinib** is a potent and selective inhibitor of Janus kinase 2 (JAK2), with an IC50 of 3 nM. Its selectivity for JAK2 is 35-fold and 334-fold greater than for JAK3 and JAK1, respectively [5] [6]. It also inhibits FLT3 and has off-target effects on BRD4, contributing to its overall therapeutic effect [5]. The following diagram illustrates its primary mechanism.



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- **Pharmacokinetics and Drug-Drug Interactions: Fedratinib** is primarily metabolized by the liver enzyme **CYP3A4** [7]. Concomitant use with strong CYP3A4 inhibitors (e.g., Ketoconazole, Itraconazole, Posaconazole) significantly increases **Fedratinib** plasma exposure. One study in rats found Fluconazole also has a prominent inhibitory effect [7]. Proactive management, including dose modification or avoidance of co-administration, is recommended to reduce the risk of toxicity.

Interpretation and Context for Researchers

When appraising these findings, please consider:

- **Strength of Evidence:** ITCs provide valuable insights in the absence of head-to-head trials, but they remain subject to residual bias and confounding due to differences in trial designs and populations. The use of MAIC and STC improves validity, but cannot replace evidence from randomized direct comparisons [1] [3] [2].
- **Clinical Implications:** The data suggest **Fedratinib** is an effective option for spleen reduction, including in thrombocytopenic patients and after Ruxolitinib failure. However, its distinct safety profile, particularly regarding hematological and gastrointestinal events, requires careful patient management [1] [4].
- **Real-World Performance:** One review notes that real-world effectiveness of **Fedratinib** may differ from clinical trial results, potentially due to variations in the timing of treatment initiation and definitions of prior treatment failure [5].

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